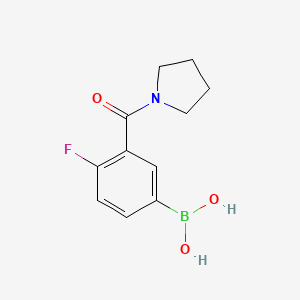
4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid
Übersicht
Beschreibung
4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid (FPPCA) is a synthetic boronic acid derivative that has been used in a variety of laboratory experiments and scientific research applications. It was first synthesized in the early 1980s by Professor David A. Evans and colleagues at Harvard University. Since then, FPPCA has been used extensively in the fields of organic synthesis, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Chemistry
Cross-Coupling Reactions : Phenylboronic acids, including fluoro-substituted variants, are often used in palladium-catalyzed cross-coupling reactions. Such reactions are pivotal in synthesizing complex organic compounds, including pharmaceuticals and polymers (Xu et al., 2008).
Synthesis of Molecular Compounds : Compounds like 4-(pyridin-2-yl)phenylboronic acid have been used to synthesize specific molecular structures, such as phosphorescent ligands, which have applications in material science and photonic devices (Gao Xi-cun, 2010).
Optical Modulation in Nanomaterials : Phenylboronic acids have been explored for their role in optical modulation, specifically in the context of carbon nanotubes. These compounds can influence the photoluminescence quantum yield, making them valuable in developing advanced optical materials (Mu et al., 2012).
Pharmaceutical Research
Drug Discovery : Phenylboronic acid derivatives have been investigated for their potential as inverse agonists in drug discovery, particularly in targeting specific receptors like RORγt. This has implications in treating diseases like cancer and autoimmune disorders (Duan et al., 2019).
Synthesis of Novel Antibacterial Compounds : Derivatives of phenylboronic acid have been synthesized and evaluated for their antibacterial activity. This is crucial in the ongoing search for new antibiotics to combat resistant bacterial strains (Asahina et al., 2008).
Analytical Chemistry
- Glucose Sensing : In the field of analytical chemistry, phenylboronic acid derivatives have been utilized for glucose sensing. Their ability to interact with saccharides makes them valuable in developing sensitive and selective glucose detection methods (Huang et al., 2013).
Eigenschaften
IUPAC Name |
[4-fluoro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BFNO3/c13-10-4-3-8(12(16)17)7-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOICJNUBSAKHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660219 | |
| Record name | [4-Fluoro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid | |
CAS RN |
874219-31-5 | |
| Record name | [4-Fluoro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



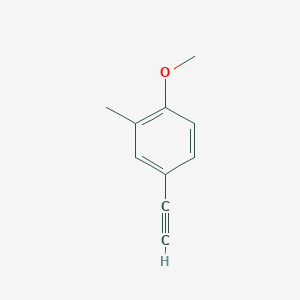
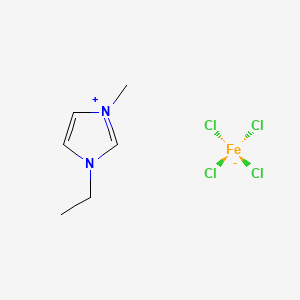
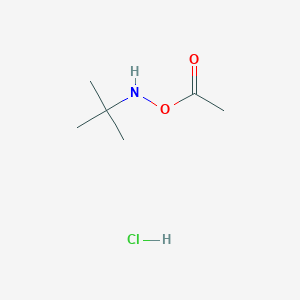
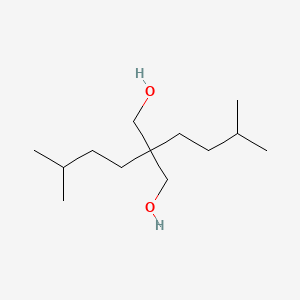
![6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B1437230.png)


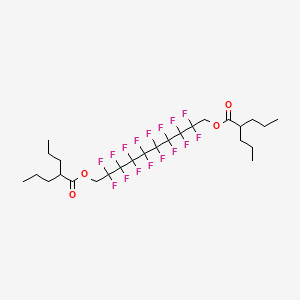
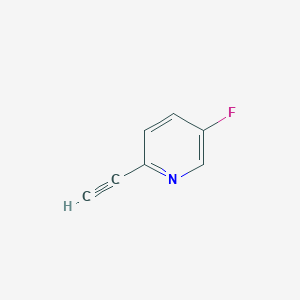
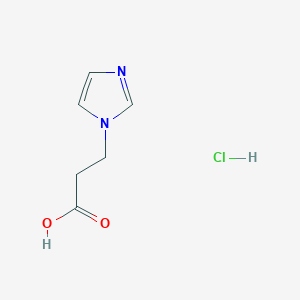

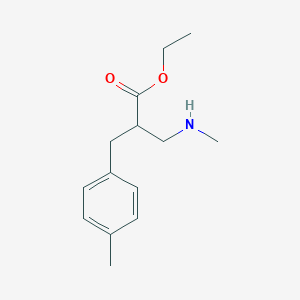
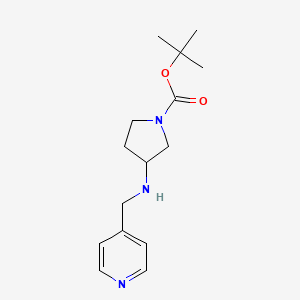
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide](/img/structure/B1437243.png)